

Technical Guide: Spectral and Experimental Data of α -Tosyl-(4-bromobenzyl) isocyanide

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Compound of Interest

Compound Name: *α -Tosyl-(4-bromobenzyl) isocyanide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for α -Tosyl-(4-bromobenzyl) isocyanide, a versatile building block in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of expected spectral characteristics based on analogous compounds and general chemical principles. Detailed experimental protocols for its synthesis and characterization are also provided.

Chemical Structure and Properties

- IUPAC Name: 1-bromo-4-((isocyano(tosyl)methyl)benzene)
- Molecular Formula: $C_{15}H_{12}BrNO_2S$ [\[1\]](#)
- Molecular Weight: 350.24 g/mol [\[1\]](#)
- CAS Number: 655254-61-8 [\[1\]](#)

Spectral Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of α -Tosyl-(4-bromobenzyl) isocyanide. These values are derived from general knowledge of similar compounds and publicly available data on its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.2	m	8H	Aromatic Protons (Tosyl and Bromobenzyl)
~5.5	s	1H	Methine Proton (-CH(NC)Ts)
2.43	s	3H	Methyl Protons (-CH ₃)

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~165	Isocyanide Carbon (-NC)
~145 - 125	Aromatic Carbons
~70	Methine Carbon (-CH(NC)Ts)
21.7	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~2140	Strong	$\text{N}\equiv\text{C}$ stretch (Isocyanide)
~1595	Medium	$\text{C}=\text{C}$ stretch (Aromatic)
~1330, ~1150	Strong	$\text{S}=\text{O}$ stretch (Sulfone)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
351/349	~1:1	[M] ⁺ (Molecular Ion)
270	Variable	[M - Br] ⁺
194	Variable	[M - C ₇ H ₇ SO ₂] ⁺
155	Variable	[C ₇ H ₇ SO ₂] ⁺ (Tosyl cation)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following section details a plausible method for the synthesis and characterization of α -Tosyl-(4-bromobenzyl) isocyanide based on established organic chemistry procedures for similar compounds.

Synthesis of α -Tosyl-(4-bromobenzyl) isocyanide

A common method for the synthesis of α -tosyl isocyanides is the alkylation of tosylmethyl isocyanide (TosMIC).

Reaction Scheme:



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A schematic of the synthesis reaction.

Materials:

- Tosylmethyl isocyanide (TosMIC)

- 4-Bromobenzyl bromide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask.
- A solution of tosylmethyl isocyanide (1.0 equivalent) in a mixture of anhydrous THF and DMSO is added dropwise to the sodium hydride suspension at 0 °C.
- The reaction mixture is stirred at 0 °C for 30 minutes.
- A solution of 4-bromobenzyl bromide (1.05 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.

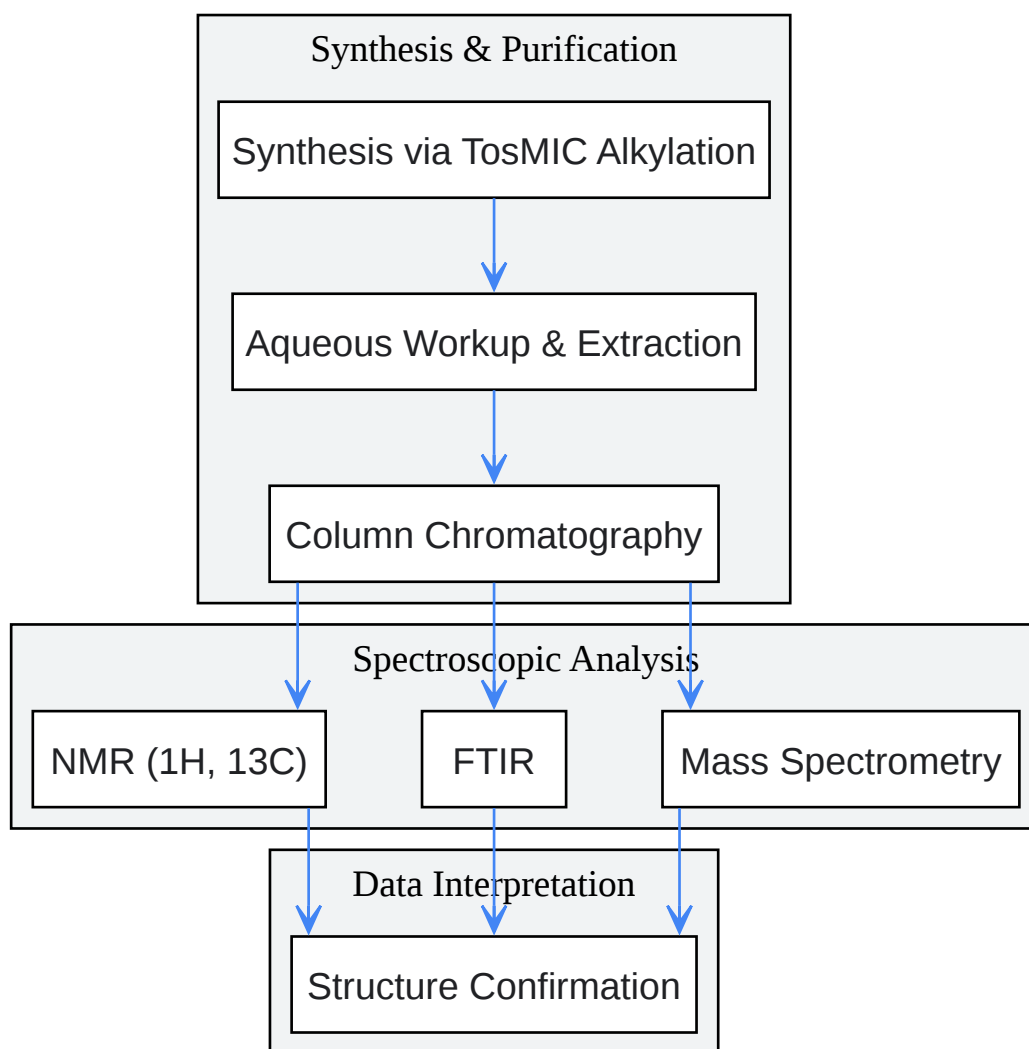
- The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure α -Tosyl-(4-bromobenzyl) isocyanide.

Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film or as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electron ionization (EI) source to confirm the molecular weight and elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow from synthesis to the structural confirmation of α -Tosyl-(4-bromobenzyl) isocyanide.



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Workflow for synthesis and characterization.

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References

- 1. α -Tosyl-(4-bromobenzyl) isocyanide | 655254-61-8 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

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